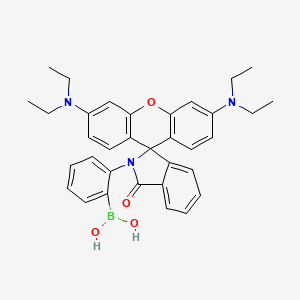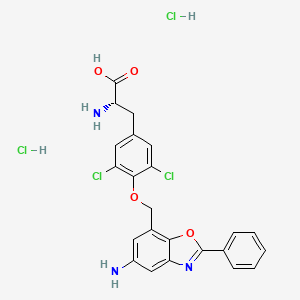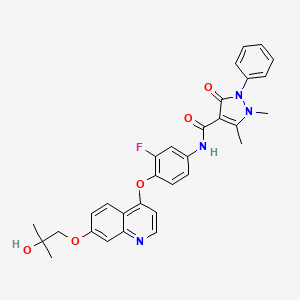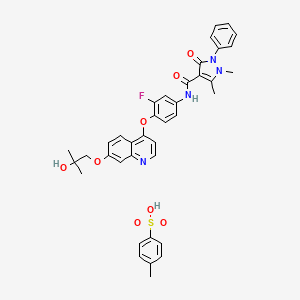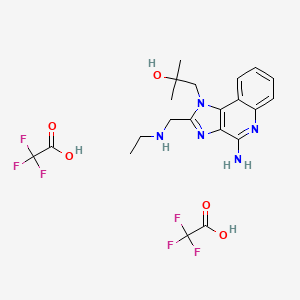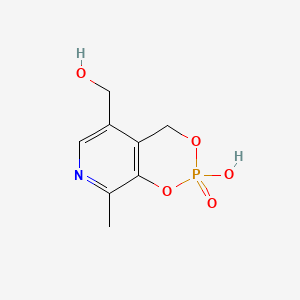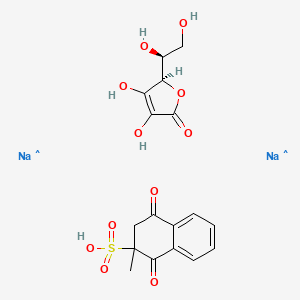
Cipropride (S enantiomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cipropride (S enantiomer) is the S enantiomer of cipropride . Cipropride is an antiemetic agent , which means it is used to prevent nausea and vomiting .
Molecular Structure Analysis
The molecular weight of Cipropride (S enantiomer) is 367.46 . Its molecular formula is C17H25N3O4S . The SMILES representation of its structure is O=C(NC[C@H]1N(CC2CC2)CCC1)C3=CC(S(=O)(N)=O)=CC=C3OC .Scientific Research Applications
Enantiomer Analysis and Forensic Application
- Enantioselective Analysis in Forensic Cases : A study developed a method for the measurement of citalopram and demethylcitalopram enantiomers in whole blood, applying it to forensic cases. This technique is crucial for accurate drug level determination in legal and medical examinations (Johansen, 2017).
Pharmacodynamics and Clinical Efficacy
- Serotonin Reuptake Inhibition Dynamics : Escitalopram, the S-enantiomer of citalopram, shows superior clinical efficacy due to its interaction with serotonin reuptake transporters (SERTs). R-citalopram may inhibit the effect of the S-enantiomer, influencing the drug's overall efficacy (Kasper et al., 2009).
- Comparative Efficacy in Depression and Anxiety : Escitalopram is found to be effective in treating major depression and anxiety disorders, with a high selectivity for SERTs and minimal drug interactions. This indicates its superior therapeutic potential compared to the racemic mixture of citalopram (Höschl & Švestka, 2008).
Enantiomer-Specific Pharmacokinetics
- Impact on Firing Rate and SERT Trafficking : The S-enantiomer of citalopram, escitalopram, affects neuronal firing and serotonin transporter trafficking, highlighting its distinct pharmacological profile compared to its R-enantiomer (Matthaeus et al., 2016).
- Enantiomer Concentrations in Adolescents : A study on adolescents treated for depression showed that the S/R ratios of citalopram and its metabolites were similar to those found in older patients, providing insights into its age-related pharmacokinetics (Carlsson et al., 2001).
Stereoselective Properties and Therapeutic Implications
- Stereoselective Properties in Psychopharmacology : Understanding the stereochemistry of antidepressants like escitalopram (S-enantiomer of citalopram) has important therapeutic implications, as enantiomers can have distinct effects on pharmacokinetics and pharmacodynamics (Baumann, Zullino, & Eap, 2002).
Future Directions
properties
CAS RN |
66183-70-8 |
|---|---|
Product Name |
Cipropride (S enantiomer) |
Molecular Formula |
C₁₇H₂₅N₃O₄S |
Molecular Weight |
367.46 |
IUPAC Name |
N-[[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1 |
InChI Key |
BTYDXWCTJDAEHA-ZDUSSCGKSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3 |
synonyms |
Cipropride S enantiomer |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)
